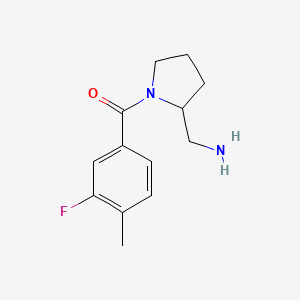

(2-(Aminomethyl)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Description

(2-(Aminomethyl)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetic small molecule characterized by a pyrrolidine scaffold substituted with an aminomethyl group and a 3-fluoro-4-methylphenyl ketone moiety. This structure combines the conformational flexibility of the pyrrolidine ring with the electronic effects of fluorine and methyl substituents on the aromatic ring.

Properties

Molecular Formula |

C13H17FN2O |

|---|---|

Molecular Weight |

236.28 g/mol |

IUPAC Name |

[2-(aminomethyl)pyrrolidin-1-yl]-(3-fluoro-4-methylphenyl)methanone |

InChI |

InChI=1S/C13H17FN2O/c1-9-4-5-10(7-12(9)14)13(17)16-6-2-3-11(16)8-15/h4-5,7,11H,2-3,6,8,15H2,1H3 |

InChI Key |

ACJYHRUFCSEKEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCC2CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-(aminomethyl)pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until completion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-(Aminomethyl)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several pyrrolidine- and aryl ketone-containing molecules. Below is a comparative analysis of key analogues:

Key Differences and Implications

Substituent Effects: Fluorine vs. Methyl Groups: The 3-fluoro-4-methylphenyl group in the target compound offers a balance of electronegativity and steric bulk, enhancing binding affinity to hydrophobic pockets compared to the unsubstituted phenyl group in . Fluorine’s electron-withdrawing effect may also stabilize charge-transfer interactions. Aminomethyl vs. Pyridine: The aminomethyl group on pyrrolidine provides a primary amine for hydrogen bonding, contrasting with the aromatic pyridine in , which favors stacking interactions but lacks direct H-bond donors.

Fluorine increases logP (estimated ~2.5) compared to the dimethylamino-substituted compound in (logP ~1.8), suggesting better membrane permeability but lower aqueous solubility.

Synthetic Routes: The target compound’s synthesis likely involves reductive amination to introduce the aminomethyl group on pyrrolidine, followed by Friedel-Crafts acylation to attach the 3-fluoro-4-methylphenyl ketone. This contrasts with Suzuki-Miyaura cross-coupling used in for pyrazole derivatives.

In contrast, pyridine-containing analogues like may target nicotinic acetylcholine receptors due to structural resemblance to nicotine.

Biological Activity

The compound (2-(Aminomethyl)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C13H17FN2O

- Molecular Weight : 236.28 g/mol

- IUPAC Name : [3-(aminomethyl)pyrrolidin-1-yl]-(2-fluoro-5-methylphenyl)methanone

- Canonical SMILES : CC1=CC(=C(C=C1)F)C(=O)N2CCC(C2)CN

The compound features a pyrrolidine ring linked to a fluorinated phenyl group, which is significant for its biological interactions.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Reaction Conditions : Utilizing methods such as Suzuki–Miyaura coupling for carbon–carbon bond formation.

- Reagents : Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique combination of the pyrrolidine ring and the fluorinated phenyl group enhances binding affinity, potentially modulating various biological pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Investigations into fluorinated phenyl groups have revealed their role in enhancing the efficacy of drugs targeting cancer pathways . The presence of the aminomethyl group may also contribute to improved interactions with cancer-related proteins.

Case Studies

- Antibacterial Studies : A series of experiments demonstrated that derivatives of pyrrolidine exhibited potent antibacterial effects. For example, a related compound showed significant inhibition of bacterial growth, suggesting that modifications to the pyrrolidine structure can enhance activity against resistant strains .

- Anticancer Research : In vitro studies have shown that similar compounds can inhibit tumor cell proliferation by interacting with specific receptors involved in cell signaling pathways. The fluorinated moiety appears to increase binding affinity to these targets, thus improving therapeutic outcomes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone | Similar structure with methoxy group | Moderate antibacterial activity |

| Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Different core structure | Limited anticancer effects |

The comparison highlights the unique properties of this compound in terms of enhanced binding and activity against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.